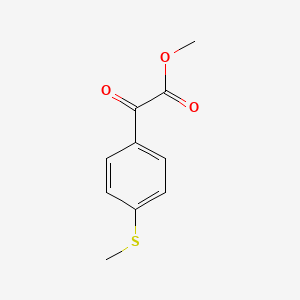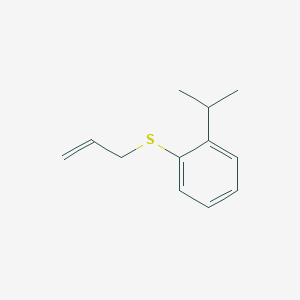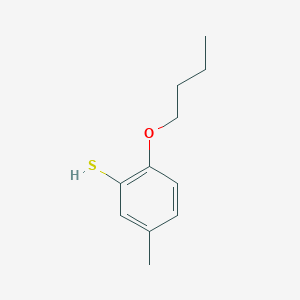
2-n-Butoxy-5-methylthiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-Butoxy-5-methylthiophenol is an organic compound that belongs to the class of thiophenols. Thiophenols are aromatic compounds containing a thiol group attached to a benzene ring. This compound is characterized by the presence of a butoxy group at the second position and a methyl group at the fifth position on the thiophenol ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-Butoxy-5-methylthiophenol can be achieved through several synthetic routes. One common method involves the alkylation of 5-methylthiophenol with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-n-Butoxy-5-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The butoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-n-Butoxy-5-methylthiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-n-Butoxy-5-methylthiophenol involves the reactivity of its thiol group. The thiol group can form covalent bonds with various molecular targets, including proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The butoxy and methyl groups can influence the compound’s solubility and reactivity, affecting its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-n-Butoxy-4-methylthiophenol: Similar structure but with the methyl group at the fourth position.
2-n-Butoxy-5-ethylthiophenol: Similar structure but with an ethyl group instead of a methyl group.
2-n-Butoxy-5-methylphenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness
2-n-Butoxy-5-methylthiophenol is unique due to the specific positioning of the butoxy and methyl groups on the thiophenol ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Propriétés
IUPAC Name |
2-butoxy-5-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-4-7-12-10-6-5-9(2)8-11(10)13/h5-6,8,13H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQBXGOWIGYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
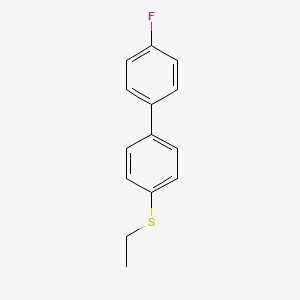
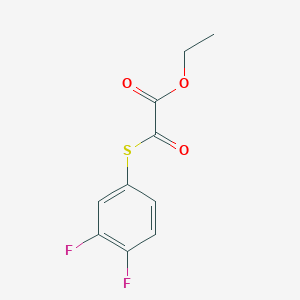
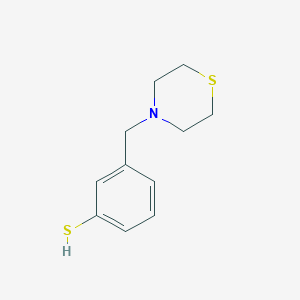
![4-[(Cyclohexyloxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000943.png)
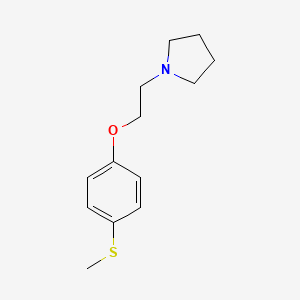
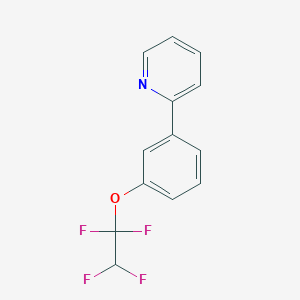
![2-[(N-Ethyl-n-butylamino)methyl]thiophenol](/img/structure/B8000971.png)

![2-[(Allyloxy)methyl]-4-fluorothiophenol](/img/structure/B8000980.png)
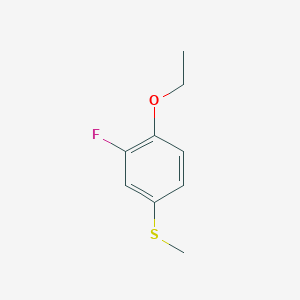
![4-[(Cyclopropanemethoxy)methyl]-3-fluorobenzaldehyde](/img/structure/B8000993.png)

